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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed methodologies for the extraction, purification, and

quantification of rubixanthin from plant materials. Rubixanthin, a natural xanthophyll pigment

with a characteristic red-orange color, is a valuable bioactive compound with potential

applications in the pharmaceutical, nutraceutical, and food industries. The following protocols

cover conventional and modern green extraction techniques, post-extraction purification, and

analytical quantification, supported by quantitative data and procedural diagrams.

Introduction to Rubixanthin
Rubixanthin (E161d) is an oxygenated carotenoid, specifically a xanthophyll, derived from the

hydrocarbon backbone of γ-carotene.[1] As a polar carotenoid, it is more soluble in alcohols

and other polar organic solvents compared to its non-polar carotene counterparts.[2]

Rubixanthin is noted for its red-orange hue and is found in various plant tissues, most notably

in the hips of Rosa species (e.g., Rosa canina, Rosa rubiginosa) and the fruits of Pitanga

(Eugenia uniflora L.).[3][4][5] Carotenoids, including rubixanthin, are sensitive to light, heat,

oxygen, and acidic conditions; therefore, extraction procedures must be designed to minimize

degradation.[6]

General Sample Preparation
Proper sample preparation is critical for efficient extraction. The primary goal is to increase the

surface area of the plant material and disrupt cell walls to allow the solvent to access the target
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carotenoids.

Protocol 2.1: Preparation of Plant Material

Harvesting and Selection: Collect fresh, mature fruits (e.g., rose hips, pitanga) at their peak

ripeness, as carotenoid content can vary with maturity.[7]

Cleaning and Separation: Wash the plant material thoroughly with deionized water to remove

surface contaminants. For fruits like rose hips, separate the flesh from seeds and other

unwanted parts, as the flesh typically contains the highest concentration of pigments.

Drying (Lyophilization): For materials with high water content, freeze-drying (lyophilization) is

the preferred method to preserve the integrity of thermolabile compounds like rubixanthin.

[5] Freeze-dry the plant material until a constant weight is achieved (typically 24-48 hours).

Grinding: Mill the dried plant material into a fine, homogenous powder (particle size < 1 mm).

[8] This significantly increases the surface area for solvent penetration.

Storage: Store the resulting powder in an airtight, opaque container under a nitrogen or

argon atmosphere at -20°C or below to prevent oxidative and light-induced degradation prior

to extraction.[9]

Extraction Methodologies
Protocol: Conventional Solvent Extraction (CSE)
This method is widely used due to its simplicity. The choice of solvent is critical; for polar

xanthophylls like rubixanthin, polar solvents are most effective.

Materials & Equipment:

Prepared plant powder

Solvents: Ethanol (96%), Acetone, or a mixture of Hexane/Acetone (1:1 v/v)[10]

Antioxidant: Butylated hydroxytoluene (BHT)

Acid Neutralizer: Calcium carbonate (CaCO₃) or Magnesium oxide (MgO)[5]
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Erlenmeyer flasks, magnetic stirrer, sonicator

Centrifuge and/or vacuum filtration apparatus

Rotary evaporator

Procedure:

Weigh 5 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask wrapped in

aluminum foil to protect from light.

Add a small amount of CaCO₃ or MgO (~0.5 g) to neutralize plant acids that can degrade

carotenoids.[5]

Prepare 100 mL of the chosen extraction solvent (e.g., 96% Ethanol). Add BHT to the solvent

to a final concentration of 0.1% (w/v) to prevent oxidation.

Add the solvent to the flask containing the plant powder.

Seal the flask and agitate the slurry using a magnetic stirrer for 12-24 hours at room

temperature. Alternatively, for faster extraction, use an ultrasonic bath for 30-60 minutes at a

controlled temperature (e.g., 40-50°C).[8]

Separate the extract from the solid residue by centrifuging at 4000 rpm for 10 minutes,

followed by decanting the supernatant. For a more complete separation, perform vacuum

filtration.

Repeat the extraction process on the solid residue two more times with fresh solvent to

ensure exhaustive extraction.

Pool the collected supernatants.

Concentrate the extract to dryness under reduced pressure using a rotary evaporator with a

water bath temperature not exceeding 40°C.

Re-dissolve the obtained oleoresin in a known, minimal volume of a suitable solvent for

purification and analysis. Store the extract at -20°C under nitrogen.
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Protocol: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (SC-CO₂) is a green, highly selective alternative to conventional

solvent extraction. It is particularly effective for carotenoids and leaves no toxic residual

solvent. This protocol is based on the successful extraction of rubixanthin from Eugenia

uniflora L.[3][5]

Materials & Equipment:

Prepared plant powder (freeze-dried)

Supercritical Fluid Extractor system

Food-grade CO₂

Co-solvent (optional, for enhanced polarity): Ethanol

Procedure:

Load approximately 50-100 g of the freeze-dried plant powder into the extractor vessel of the

SFE system.

Set the system parameters to the optimal conditions for rubixanthin extraction:

Temperature: 60°C

Pressure: 250 bar (25 MPa)

CO₂ Flow Rate: 2-4 mL/min

(Optional) If a co-solvent is used to increase the polarity of the supercritical fluid, introduce

ethanol at a concentration of 5-15% (w/w).[1]

Begin the extraction process by pumping SC-CO₂ through the vessel. The extraction time will

depend on the vessel size and flow rate, typically ranging from 90 to 180 minutes.

The carotenoids dissolve in the SC-CO₂ and are carried to a separator vessel, where the

pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and
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the extract (oleoresin) to precipitate.

Collect the oleoresin from the separator.

Store the resulting extract under the same protective conditions as described for CSE.

Other Advanced Extraction Methods
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to

create acoustic cavitation in the solvent, disrupting cell walls and enhancing mass transfer. It

significantly reduces extraction time and solvent consumption compared to maceration.[11]

[12]

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent

and plant material, causing localized heating and pressure gradients that rupture cell

structures. This method is extremely rapid, often completing extraction in minutes.[8][11]

Enzyme-Assisted Extraction (EAE): This method involves pre-treating the plant material with

specific enzymes (e.g., cellulases, pectinases) to hydrolyze the cell wall components. This

enzymatic degradation allows for much easier solvent penetration and can dramatically

increase the yield of intracellular compounds.

Post-Extraction Purification
Crude plant extracts contain a mixture of compounds, including chlorophylls, lipids, and

esterified xanthophylls. Saponification is a crucial step to purify the extract by hydrolyzing

esters and removing interfering fats and oils.

Protocol 4.1: Saponification of Xanthophyll Esters

Dissolve the crude oleoresin in a minimal amount of a suitable alcohol, such as isopropanol

or methanol.[1]

Prepare a 10-45% (w/v) solution of potassium hydroxide (KOH) in the same alcohol

(methanolic KOH or isopropanolic KOH).

Add the alkaline solution to the extract mixture. A typical ratio is 1:1 (oleoresin to 45% KOH

solution, w/w).[1]
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Heat the mixture to 65-70°C under constant agitation in a light-protected vessel for 60-90

minutes to complete the hydrolysis of esters.[1]

After saponification, cool the mixture. Add deionized water (2-3 times the volume of the

reaction mixture) to precipitate the free xanthophylls, which are insoluble in the aqueous-

alcoholic phase.

Collect the precipitated rubixanthin crystals by filtration.

Wash the crystals thoroughly with warm deionized water until the pH of the filtrate is neutral.

Dry the purified rubixanthin crystals under vacuum at a low temperature (<40°C).

Quantification of Rubixanthin
5.1. Spectrophotometric Analysis

This method is suitable for rapid estimation of total carotenoid content. For a more accurate

quantification of rubixanthin, a preliminary chromatographic separation is recommended to

avoid interference from other pigments.

Accurately weigh a portion of the dried extract and dissolve it in a known volume of a

suitable solvent (e.g., ethanol, hexane).

Perform a spectral scan from 400 nm to 550 nm using a UV-Vis spectrophotometer to

determine the exact wavelength of maximum absorbance (λmax). Rubixanthin's absorption

spectrum is similar to that of γ-carotene, with a primary peak expected around 462 nm.[1][2]

Measure the absorbance of the solution at the determined λmax. Ensure the absorbance

reading is within the linear range of the instrument (typically 0.2-0.8). Dilute the sample if

necessary.

The concentration of rubixanthin can be estimated using the Beer-Lambert law (A = εbc),

but a specific extinction coefficient (ε) for rubixanthin in the chosen solvent is required. In its

absence, results are often reported as total carotenoids.

5.2. High-Performance Liquid Chromatography (HPLC)
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HPLC is the gold standard for the accurate separation, identification, and quantification of

individual carotenoids in a mixture.

Sample Preparation: Dilute the purified extract in the mobile phase and filter through a 0.22

µm syringe filter before injection.

Chromatographic Conditions (Example):

Column: C30 reverse-phase column (ideal for carotenoid isomer separation).

Mobile Phase: A gradient system of solvents such as Methanol, Methyl-tert-butyl ether

(MTBE), and water.

Detector: Photodiode Array (PDA) detector, scanning from 250-600 nm, with quantification

at the λmax of rubixanthin (~462 nm).

Quantification: Identify the rubixanthin peak by comparing its retention time and spectral

data with a certified rubixanthin standard. Quantify the concentration by creating a

calibration curve with the standard.[7]

Quantitative Data Summary
The efficiency of rubixanthin extraction varies significantly with the plant source and method

used.
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Extraction

Method
Plant Source Key Parameters

Rubixanthin

Content / Yield
Reference

Supercritical

Fluid Extraction

(SFE)

Eugenia uniflora

L. (Pitanga) Pulp

60°C, 250 bar,

SC-CO₂

74% recovery

from pulp; extract

contained ~1751

µg/g rubixanthin

[3][5]

Solvent

Extraction
Rosa species Not Specified

703.7 ppm

(70.37 mg/100g)

in dried fruit

[3]

Solvent

Extraction (n-

hexane)

Rosa canina Maceration

Identified via

HPLC; relative

concentration

lower than β-

carotene

[7]

Diagrams and Workflows
General Experimental Workflow
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1. Sample Preparation

2. Extraction

3. Purification & Analysis
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Caption: General workflow for rubixanthin extraction from plant material.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b192290?utm_src=pdf-body-img
https://www.benchchem.com/product/b192290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supercritical Fluid Extraction (SFE) Process
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Caption: Diagram of the Supercritical Fluid Extraction (SFE) process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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